![molecular formula C21H34O4 B1255259 9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha, solution, 10 mg/mL in methyl acetate](/img/structure/B1255259.png)
9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha, solution, 10 mg/mL in methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117; Biochem J 1984; 222(1):103-110)
Wissenschaftliche Forschungsanwendungen
Vascular Responses and Diabetes-Related Dysfunctions
The thromboxane A2 analogue U46619, chemically known as 9,11-dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha, has been extensively studied for its effects on vascular functions, particularly under conditions mimicking diabetes. Research shows that U46619 can induce concentration-dependent increases in contraction within mouse aorta, an effect that is significantly enhanced under high-glucose conditions. This hyperactivation is associated with potential aortic dysfunction in diabetes, driven by an alteration in phosphatidylinositol turnover and an increase in diacylglycerol (DG) accumulation. This process involves the activation of protein kinase C (PKC) and DG kinase, suggesting a complex interplay of enzymatic activities under diabetic conditions (Nobe et al., 2003).
Glibenclamide and Vasoconstriction Inhibition
Glibenclamide, a sulfonylurea used to treat Type 2 diabetes, has been found to inhibit thromboxane-mediated contractions in bovine coronary arteries and rabbit aortas induced by U46619. This inhibition is not attributed to its effects on vascular K(ATP) channels but rather to a direct blockade of the vascular smooth muscle cell thromboxane receptor, indicating a novel mechanism of action for glibenclamide in mitigating cardiovascular complications associated with diabetes (Pfister et al., 2004).
Chronic Hypoxia and Vascular Reactivity
Chronic hypoxia has been shown to differentially alter the responses of rat large pulmonary arteries and veins to vasoactive agents like U46619. While maximal responses remain unchanged in hypoxic conditions, the sensitivity of pulmonary arteries to U46619 increases, suggesting that chronic hypoxia can lead to selective changes in the reactivity of pulmonary vessels, which could have implications for understanding pulmonary hypertension and other hypoxia-related vascular disorders (Lal et al., 1999).
Eigenschaften
Molekularformel |
C21H34O4 |
---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(Z)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20?/m0/s1 |
InChI-Schlüssel |
LQANGKSBLPMBTJ-REGKDVDGSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
Kanonische SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
Synonyme |
(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid (15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid 11 alpha,9 alpha Epoxymethano PGH2 11 alpha,9 alpha-Epoxymethano PGH2 15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid 9,11 epoxymethano PGH2 9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha 9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha 9,11-epoxymethano-PGH2 U 44619 U 46619 U-44619 U-46619 U44619 U46619 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.